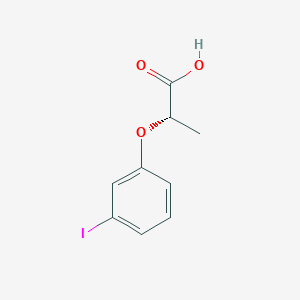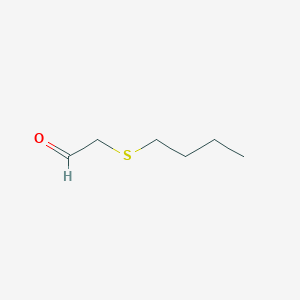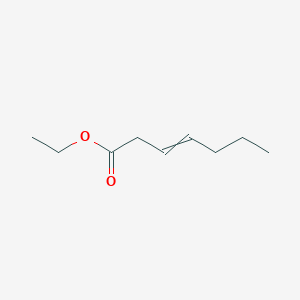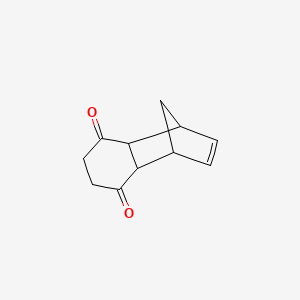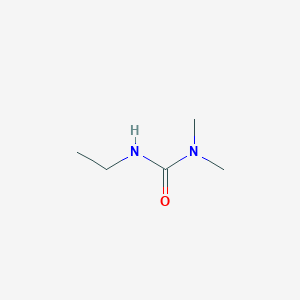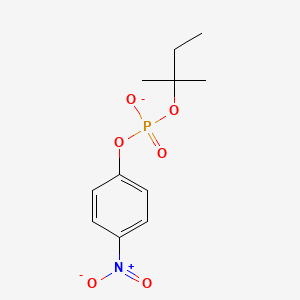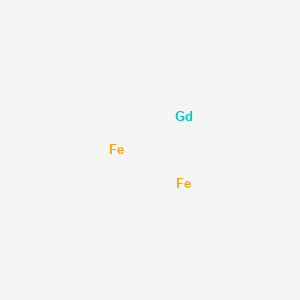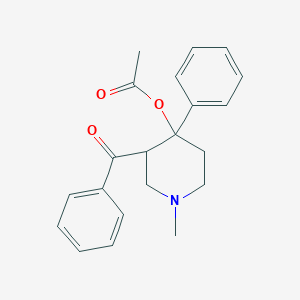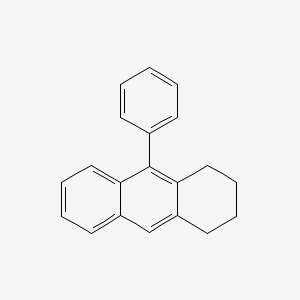
9-Phenyl-1,2,3,4-tetrahydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenyl-1,2,3,4-tetrahydroanthracene is an organic compound belonging to the class of anthracene derivatives It is characterized by the presence of a phenyl group attached to the ninth position of the tetrahydroanthracene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-1,2,3,4-tetrahydroanthracene typically involves the hydrogenation of anthracene derivatives. One common method is the catalytic hydrogenation of 9-phenylanthracene using a palladium catalyst under high pressure and temperature conditions. The reaction proceeds as follows:
9-Phenylanthracene+H2Pd/Cthis compound
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 9-Phenyl-1,2,3,4-tetrahydroanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthracene derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Anthracene-9,10-dione derivatives.
Reduction: 9-Phenyl-1,2,3,4,5,6,7,8-octahydroanthracene.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
9-Phenyl-1,2,3,4-tetrahydroanthracene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-Phenyl-1,2,3,4-tetrahydroanthracene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may exert its effects by binding to active sites of enzymes, altering receptor activity, or intercalating into DNA.
Comparison with Similar Compounds
- 9-Phenylanthracene
- 1,2,3,4-Tetrahydroanthracene
- 9,10-Dihydroanthracene
Comparison:
- 9-Phenyl-1,2,3,4-tetrahydroanthracene is unique due to the presence of both a phenyl group and a partially hydrogenated anthracene structure, which imparts distinct chemical and physical properties compared to its analogs. For instance, it exhibits different reactivity patterns and stability profiles, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
13225-66-6 |
|---|---|
Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
9-phenyl-1,2,3,4-tetrahydroanthracene |
InChI |
InChI=1S/C20H18/c1-2-8-15(9-3-1)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-4,6,8-10,12,14H,5,7,11,13H2 |
InChI Key |
RQZFYLFCZQFVSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C3=CC=CC=C3C=C2C1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


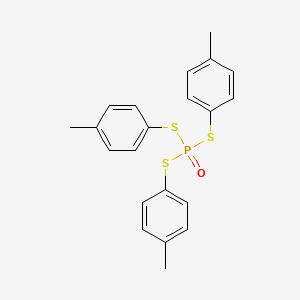




![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
